REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:32]=[CH:31][C:7]([CH2:8][O:9]C(=O)[C@H](CC2C=CC=CC=2)NC(OCC2C=CC=CC=2)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].C(#N)C>C(O)C(N)(CO)CO.CS(C)=O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][OH:9])=[CH:31][CH:32]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC([C@@H](NC(=O)OCC2=CC=CC=C2)CC2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
10 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
they were mixed
|
Type
|
CUSTOM
|
Details
|
to obtain the reaction mixture
|
Type
|
ADDITION
|
Details
|
containing 10.8 μM antibody and 200 μM substrate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |